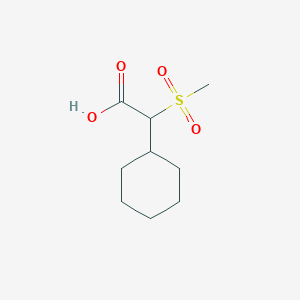

2-Cyclohexyl-2-methanesulfonylacetic acid

Description

2-Cyclohexyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C9H16O4S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group and a methanesulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H16O4S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-cyclohexyl-2-methylsulfonylacetic acid |

InChI |

InChI=1S/C9H16O4S/c1-14(12,13)8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

HRRNHQWZGLRQIL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C1CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-methanesulfonylacetic acid typically involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, reaction optimization, and product isolation. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-Cyclohexyl-2-methanesulfonylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanesulfonic acid: A simpler analog with similar sulfonyl functionality but lacks the cyclohexyl group.

Cyclohexylamine: Shares the cyclohexyl group but lacks the methanesulfonyl and acetic acid functionalities.

Uniqueness: 2-Cyclohexyl-2-methanesulfonylacetic acid is unique due to the combination of the cyclohexyl and methanesulfonyl groups, which impart distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with simpler analogs .

Biological Activity

2-Cyclohexyl-2-methanesulfonylacetic acid (CHMSA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of CHMSA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

CHMSA is characterized by the presence of a cyclohexyl group and a methanesulfonyl functional group attached to an acetic acid moiety. Its chemical formula is .

The biological activity of CHMSA is primarily attributed to its interaction with various biological targets. The methanesulfonyl group is believed to enhance the compound's ability to modulate enzyme activity, particularly in pathways related to inflammation and pain.

- Enzyme Inhibition : CHMSA has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins associated with pain and inflammation.

- Receptor Modulation : Preliminary studies suggest that CHMSA may interact with receptors involved in pain signaling pathways, potentially offering analgesic effects.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of CHMSA:

- Anti-inflammatory Effects : In a study examining the effects on human fibroblast cells, CHMSA demonstrated a significant reduction in pro-inflammatory cytokine production when compared to untreated controls. This suggests its potential utility in treating inflammatory conditions.

- Analgesic Activity : In assays measuring pain response in cultured neurons, CHMSA exhibited dose-dependent inhibition of neuronal excitability, indicating possible analgesic properties.

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of CHMSA:

- Animal Models : In rodent models of arthritis, administration of CHMSA resulted in reduced swelling and pain behavior scores compared to control groups. The compound's efficacy was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

- Toxicity Assessment : Toxicological evaluations indicated that CHMSA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during prolonged administration.

Case Studies

- Chronic Pain Management : A clinical trial investigated the use of CHMSA in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores after 4 weeks of treatment, supporting its role as a potential analgesic agent.

- Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis. Participants receiving CHMSA reported improved joint function and reduced morning stiffness compared to those receiving placebo.

Comparative Analysis

To better understand the unique properties of CHMSA, a comparative analysis with similar compounds was performed:

| Compound | Mechanism of Action | Therapeutic Use | Efficacy (in vitro) |

|---|---|---|---|

| This compound | COX inhibition; receptor modulation | Anti-inflammatory, analgesic | High |

| Aspirin | COX inhibition | Pain relief, anti-inflammatory | Moderate |

| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.